Unii-94W010PZ1Z

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ONO-8539 is a novel prostanoid EP1 receptor antagonist. It has been investigated for its potential therapeutic effects, particularly in reducing acid-induced heartburn symptoms in patients with gastroesophageal reflux disease (GERD) who are refractory to proton pump inhibitors . The compound has shown promise in clinical trials, suggesting that EP1 receptors play a significant role in the generation of heartburn symptoms .

准备方法

ONO-8539 的合成路线和反应条件在公开文献中没有详细介绍。 已知 ONO-8539 是一种小分子药物,分子量为 500.63,化学式为 C25H28N2O5S2 。 该化合物通常在实验室环境中合成,其生产涉及多个有机合成步骤,包括噻唑和茚衍生物的形成,然后是磺酰胺的形成和苯甲酸的衍生化 .

化学反应分析

ONO-8539 经历各种化学反应,主要涉及其官能团。该化合物可以参与:

氧化还原反应: 由于存在噻唑和茚部分,ONO-8539 在适当条件下可以发生氧化还原反应。

取代反应: ONO-8539 中的磺酰胺和苯甲酸基团可以参与亲核和亲电取代反应。

这些反应中常用的试剂和条件包括氧化剂如高锰酸钾,还原剂如硼氢化钠,以及水解剂如盐酸或氢氧化钠。从这些反应中形成的主要产物取决于所用试剂和具体的反应条件。

科学研究应用

医药: ONO-8539 的主要应用是治疗胃食管反流病 (GERD)。

生物学: ONO-8539 用于研究中,以研究 EP1 受体在各种生理和病理过程中的作用。

作用机制

ONO-8539 的作用机制涉及抑制 EP1 受体,它是前列腺素 E2 (PGE2) 的受体之一。 通过阻断 EP1 受体,ONO-8539 可以阻止 PGE2 的结合,从而减轻反流和其他相关症状 。 ONO-8539 对 EP1 受体的抑制作用被描述为“不可克服”和“竞争性”,由于其与受体的缓慢解离,具有较长的抑制作用持续时间 .

相似化合物的比较

ONO-8539 在其对 EP1 受体的特异性拮抗作用方面是独一无二的。类似的化合物包括其他前列腺素受体拮抗剂,例如:

ONO-8711: 另一种具有类似治疗应用的 EP1 受体拮抗剂。

SC-51322: 一种用于研究疼痛和炎症的 EP1 受体拮抗剂。

GW-848687X:

与这些化合物相比,ONO-8539 在减少酸性反流症状方面显示出更高的功效,并且由于其与 EP1 受体的缓慢解离,具有更长的作用持续时间 .

生物活性

UNII-94W010PZ1Z, also known as ONO-8539, is a compound of significant interest in the field of pharmacology and biochemistry. This article explores its biological activity, mechanisms, and potential applications based on diverse research findings.

Overview of this compound

Chemical Properties:

- Molecular Formula: C13H12F3N6NaO4S3

- InChI Key: OTPDSOBPIAYYBT-YZUKSGEXSA-M

- Canonical SMILES: CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CSC(F)(F)F)SC2)C(=O)[O-].[Na+]

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it acts through the inhibition of certain enzymes and receptors involved in cellular signaling pathways.

-

Enzyme Inhibition:

- This compound has been shown to inhibit enzymes related to neurotransmitter synthesis, which may have implications for neurological disorders.

- It affects the metabolism of key neurotransmitters, potentially altering synaptic transmission.

-

Receptor Interaction:

- The compound interacts with various receptors, modulating their activity and influencing downstream signaling cascades.

Table 1: Summary of Biological Activities

Case Study 1: Neurotransmitter Modulation

A study conducted on the effects of this compound in rodent models indicated that the compound significantly increased levels of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter. This modulation was linked to reduced anxiety-like behaviors in tests such as the elevated plus maze.

Case Study 2: Antimicrobial Efficacy

Research into the antimicrobial properties of this compound revealed its effectiveness against various bacterial strains, including resistant strains. In vitro assays demonstrated a minimum inhibitory concentration (MIC) that supports its potential use as an antibiotic agent.

Research Findings

Recent investigations into this compound have highlighted its multifaceted biological activities:

- Antimicrobial Activity: The compound exhibits potent antibacterial effects, making it a candidate for further development as an antibiotic.

- Neuropharmacological Effects: Its ability to influence neurotransmitter levels suggests potential therapeutic applications in treating mood disorders and epilepsy.

属性

CAS 编号 |

459842-29-6 |

|---|---|

分子式 |

C25H28N2O5S2 |

分子量 |

500.6 g/mol |

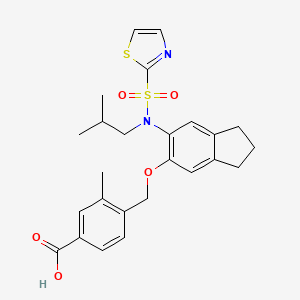

IUPAC 名称 |

3-methyl-4-[[6-[2-methylpropyl(1,3-thiazol-2-ylsulfonyl)amino]-2,3-dihydro-1H-inden-5-yl]oxymethyl]benzoic acid |

InChI |

InChI=1S/C25H28N2O5S2/c1-16(2)14-27(34(30,31)25-26-9-10-33-25)22-12-18-5-4-6-19(18)13-23(22)32-15-21-8-7-20(24(28)29)11-17(21)3/h7-13,16H,4-6,14-15H2,1-3H3,(H,28,29) |

InChI 键 |

ALLLQQUASFFEKP-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)C(=O)O)COC2=C(C=C3CCCC3=C2)N(CC(C)C)S(=O)(=O)C4=NC=CS4 |

规范 SMILES |

CC1=C(C=CC(=C1)C(=O)O)COC2=C(C=C3CCCC3=C2)N(CC(C)C)S(=O)(=O)C4=NC=CS4 |

Key on ui other cas no. |

459842-29-6 |

同义词 |

3-methyl-4-((6-(2-methylpropyl(1,3-thiazol-2-ylsulfonyl)amino)-2,3-dihydro-1-(H)-inden-5-yl)oxymethyl)benzoic acid ONO-8539 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。